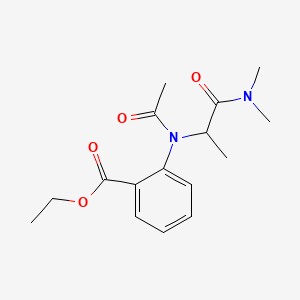
N-Acetyl-N-(1-(dimethylcarbamoyl)ethyl)anthranilic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-N-(1-(dimethylcarbamoyl)ethyl)anthranilic acid ethyl ester is a complex organic compound that belongs to the class of anthranilic acid derivatives. This compound is characterized by its unique structure, which includes an anthranilic acid core with additional acetyl and dimethylcarbamoyl groups. It is often used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-N-(1-(dimethylcarbamoyl)ethyl)anthranilic acid ethyl ester typically involves multiple steps. One common method includes the acetylation of anthranilic acid followed by the introduction of the dimethylcarbamoyl group. The final step involves esterification with ethanol to form the ethyl ester. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and advanced purification techniques to achieve high yields and purity. The use of automated systems and real-time monitoring ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-N-(1-(dimethylcarbamoyl)ethyl)anthranilic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
N-Acetyl-N-(1-(dimethylcarbamoyl)ethyl)anthranilic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is utilized in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Acetyl-N-(1-(dimethylcarbamoyl)ethyl)anthranilic acid ethyl ester involves its interaction with specific molecular targets. The acetyl and dimethylcarbamoyl groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in different applications.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl N-acetylanthranilate
- Ethyl N-acetylanthranilate
- Methyl 2-(N-acetylamino)benzoate
Uniqueness
N-Acetyl-N-(1-(dimethylcarbamoyl)ethyl)anthranilic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
97021-17-5 |
|---|---|
Fórmula molecular |
C16H22N2O4 |
Peso molecular |
306.36 g/mol |
Nombre IUPAC |
ethyl 2-[acetyl-[1-(dimethylamino)-1-oxopropan-2-yl]amino]benzoate |
InChI |
InChI=1S/C16H22N2O4/c1-6-22-16(21)13-9-7-8-10-14(13)18(12(3)19)11(2)15(20)17(4)5/h7-11H,6H2,1-5H3 |
Clave InChI |
QAFKBRQHJNQJEE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=CC=C1N(C(C)C(=O)N(C)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


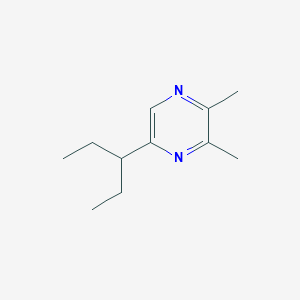
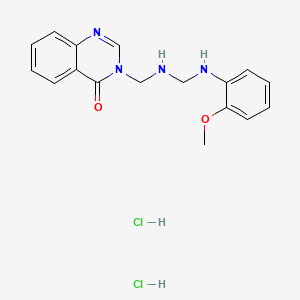
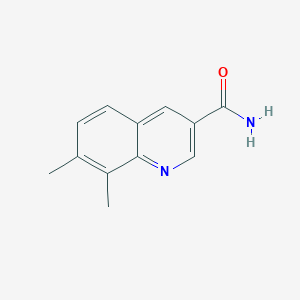
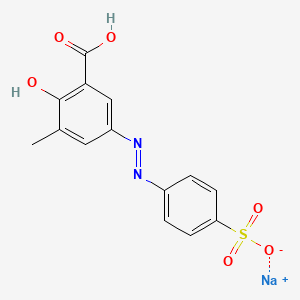
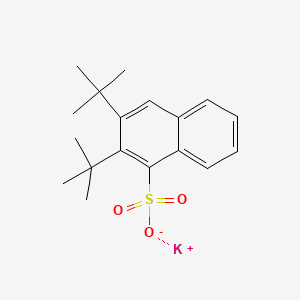
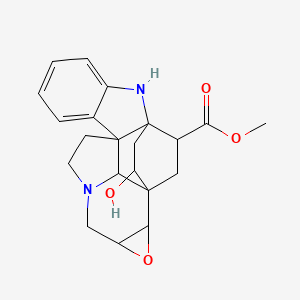
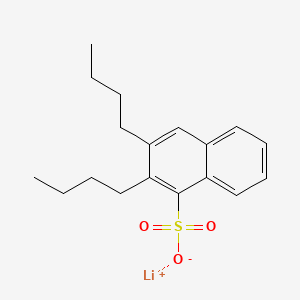

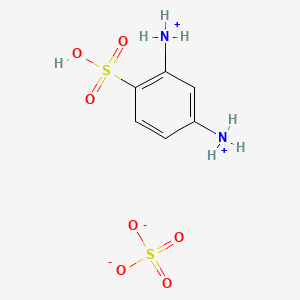
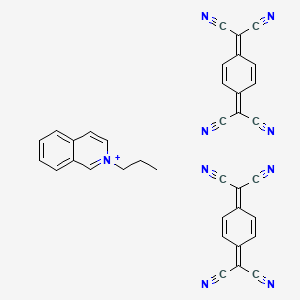
![1-[(2S,3R,4R,5S)-2-(azidomethyl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13775140.png)
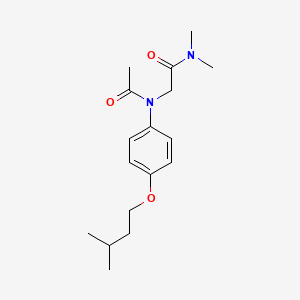
![2-[3,5-bis(2-aminophenyl)phenyl]aniline](/img/structure/B13775164.png)

